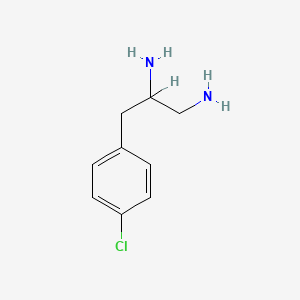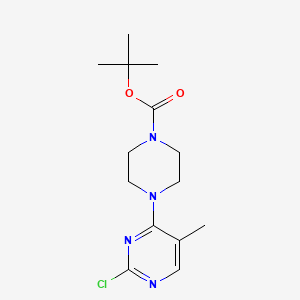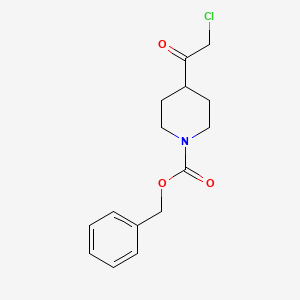
Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This compound, in particular, is characterized by the presence of a benzyloxycarbonyl group and a chloroacetyl group attached to the piperidine ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is commercially available or can be synthesized through various methods.
Introduction of Benzyloxycarbonyl Group: The piperidine is first reacted with benzyl chloroformate to introduce the benzyloxycarbonyl group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Introduction of Chloroacetyl Group: The resulting intermediate is then reacted with chloroacetyl chloride to introduce the chloroacetyl group. This reaction is typically carried out in an inert solvent such as dichloromethane, and a base like pyridine is used to neutralize the hydrochloric acid formed.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles, such as amines, to form new derivatives. Common reagents for these reactions include primary and secondary amines, and the reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carbonyl compounds or reduction reactions to form alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system and cardiovascular diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, providing insights into biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites that interact with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can protect functional groups during chemical reactions, and its removal under specific conditions can trigger the release of active compounds. The chloroacetyl group can participate in nucleophilic substitution reactions, forming covalent bonds with target molecules and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
1-(Benzyloxycarbonyl)piperidine: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloroacetyl)piperidine: Lacks the benzyloxycarbonyl group, making it less versatile in protecting functional groups during synthesis.
1-(Benzyloxycarbonyl)-4-(acetyl)piperidine: Contains an acetyl group instead of a chloroacetyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Eigenschaften
Molekularformel |
C15H18ClNO3 |
|---|---|
Molekulargewicht |
295.76 g/mol |
IUPAC-Name |
benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18ClNO3/c16-10-14(18)13-6-8-17(9-7-13)15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI-Schlüssel |
BTFDQROQQVEQQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


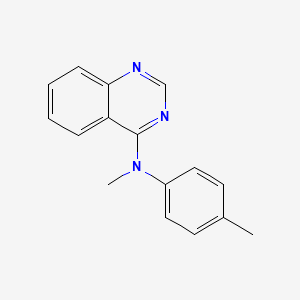
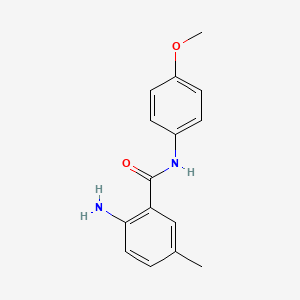
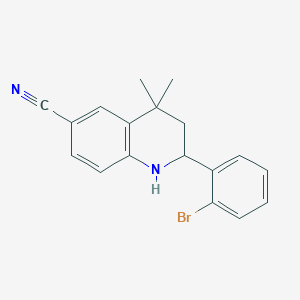
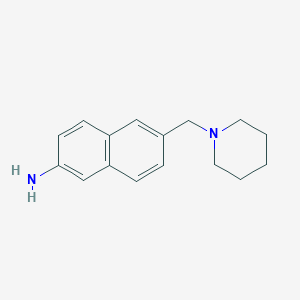
![(3AS,4S,6AR)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8737483.png)
![1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one](/img/structure/B8737491.png)

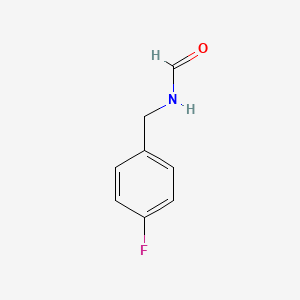
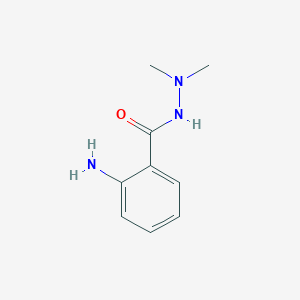
![[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B8737513.png)

